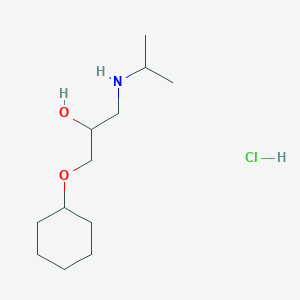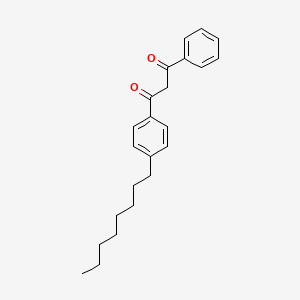![molecular formula C15H23NO3 B14504106 Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate CAS No. 63927-43-5](/img/structure/B14504106.png)
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate is an organic compound that features a phenoxy group, an aminoethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-aminoethyl)phenol with ethyl 3-methylbutanoate under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, leading to a cascade of biochemical reactions. The phenoxy group may enhance the compound’s binding affinity to its targets, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can be compared with similar compounds such as:
4-(2-aminoethyl)phenol: Lacks the ester group, making it less versatile in certain reactions.
Ethyl 3-methylbutanoate: Lacks the phenoxy and aminoethyl groups, limiting its biological activity.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in their functional groups, leading to different chemical and biological properties.
Propiedades
Número CAS |
63927-43-5 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(17)14(11(2)3)19-13-7-5-12(6-8-13)9-10-16/h5-8,11,14H,4,9-10,16H2,1-3H3 |
Clave InChI |
PFNVKGQJRRJPNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)OC1=CC=C(C=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


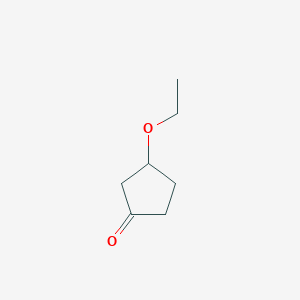
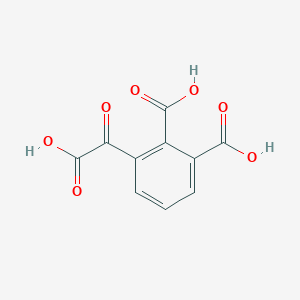

![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

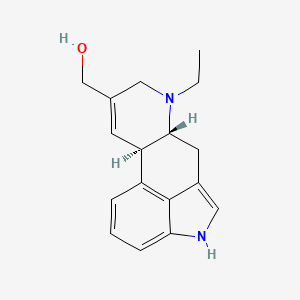
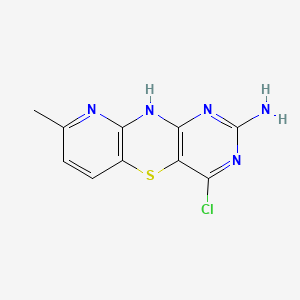
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
